Iothalamate sodium I 125

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

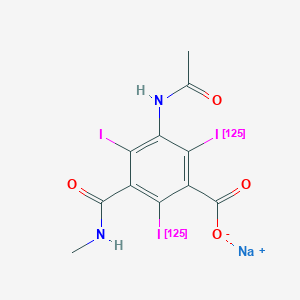

C11H8I3N2NaO4 |

|---|---|

Molecular Weight |

631.90 g/mol |

IUPAC Name |

sodium;3-acetamido-2,6-bis(125I)(iodanyl)-4-iodo-5-(methylcarbamoyl)benzoate |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12-2,14-2; |

InChI Key |

WCIMWHNSWLLELS-ZMWPDAOESA-M |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)[O-])[125I])C(=O)NC)I.[Na+] |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] |

Origin of Product |

United States |

Historical and Conceptual Foundations of Iothalamate Sodium I 125 in Renal Function Assessment

Historical Context of Exogenous Marker Utilization for Glomerular Filtration Rate Determination

The concept of GFR measurement evolved from the principle of clearance, which quantifies the volume of plasma from which a substance is completely removed by the kidneys per unit of time. bns-hungary.hu Initially, researchers sought an ideal endogenous marker—a substance naturally present in the body—for this purpose. Creatinine (B1669602) became the most commonly used endogenous marker; however, its utility is limited by factors beyond glomerular filtration, such as muscle mass, diet, and, crucially, tubular secretion, which can lead to an overestimation of the true GFR. medibeacon.comacutecaretesting.orggiornaleitalianodinefrologia.it

These limitations prompted the search for "exogenous" markers, substances introduced into the body specifically for GFR measurement. The foundational work in this area established inulin (B196767), a fructose (B13574) polysaccharide, as the gold standard for GFR determination. numberanalytics.comoup.com Inulin perfectly fits the criteria for an ideal filtration marker: it is freely filtered by the glomerulus and is not secreted, reabsorbed, or metabolized by the renal tubules. oup.com However, the standard inulin clearance method is laborious, requiring continuous intravenous infusion and meticulously timed urine collections, making it impractical for routine clinical use. oup.comgentian.commdpi.com

The practical difficulties associated with inulin spurred the development of alternative exogenous markers that could provide accurate GFR measurements with simpler protocols. acutecaretesting.org This led to the investigation of various substances, including radiolabeled compounds like 51Cr-EDTA (ethylenediaminetetraacetic acid) and 99mTc-DTPA (diethylenetriaminepentaacetic acid), which offered the advantage of easier detection. medibeacon.comgentian.comresearchgate.net It was within this context of seeking a reliable and more practical alternative to inulin that iothalamate gained prominence.

Evolution of Iothalamate as a Glomerular Filtration Marker

Iothalamate, an iodinated contrast agent, was identified as a promising candidate for GFR measurement. medibeacon.comacutecaretesting.org Early studies focused on comparing its renal clearance to the established gold standard, inulin. Research demonstrated that the renal clearance of sodium iothalamate closely approximates that of inulin, as it is also cleared primarily by glomerular filtration with negligible tubular secretion or reabsorption. ncats.iounm.edu

The introduction of a radiolabeled version, Iothalamate Sodium I 125, was a significant advancement. By tagging the iothalamate molecule with the gamma-emitting isotope Iodine-125, its concentration in plasma and urine could be measured with high sensitivity and simplicity using a scintillation counter. patsnap.comsnmjournals.org This eliminated the need for complex chemical analyses and made the measurement process more efficient. grantome.com

bohrium.com| Study Finding | Subject | Details | Source |

|---|---|---|---|

| Close Correlation | Humans | The mean ratio of 125I-sodium iothalamate to inulin clearance was 1.01. | |

| No Significant Difference from Identity Line | Humans (n=84) | The regression line was Clinulin = 1.08 * Cl(sodium iothalamate) - 3.7, which was not significantly different from the line of identity, indicating its utility as a glomerular marker. |

Theoretical Basis for this compound as a Glomerular Filtration Tracer

The validity of this compound as a GFR tracer is based on its physicochemical and pharmacokinetic properties, which align closely with those of an ideal filtration marker. patsnap.com

The fundamental requirements for an accurate exogenous GFR marker are:

It must be freely filtered at the glomerulus.

It should not be reabsorbed or secreted by the renal tubules.

It must be physiologically inert, not binding to plasma proteins to a significant extent, and not being metabolized or sequestered in other tissues.

It must be easily and accurately measurable in plasma and urine.

This compound fulfills these criteria to a large degree. As a relatively small, water-soluble molecule, iothalamate is freely filtered across the glomerular filtration barrier. patsnap.comnih.gov Crucially, its handling by the kidney is dominated by this filtration process, with minimal interaction with the renal tubules. ncats.iounm.edu Studies have confirmed that it is neither significantly reabsorbed nor secreted along the nephron, ensuring that its clearance rate accurately reflects the GFR. ncats.iopatsnap.com

The addition of the Iodine-125 radioisotope provides a simple and precise method of detection without altering the fundamental biological handling of the iothalamate molecule. openmedscience.com Iodine-125 is a gamma-emitting isotope, and the low-energy gamma rays it emits can be easily quantified in biological samples. patsnap.comopenmedscience.com Once administered, this compound distributes throughout the extracellular fluid before being cleared by the kidneys. patsnap.com By measuring the rate of its disappearance from the plasma or its appearance in the urine over a specific period, a highly accurate GFR can be calculated. unm.eduopenmedscience.com This strong theoretical and practical foundation has solidified the role of this compound as a reference standard in the assessment of renal function. gentian.comnih.gov

ncats.iopatsnap.com| Ideal Property | Performance of this compound | Source |

|---|---|---|

| Freely filtered by glomeruli | Yes, due to its molecular characteristics. | |

| No significant tubular reabsorption | Yes, clearance is not significantly affected by reabsorption. |

Mechanism of Action and Tracer Properties of Iothalamate Sodium I 125

Glomerular Filtration Characteristics of Iothalamate

Iothalamate is considered an effective marker for measuring the Glomerular Filtration Rate (GFR), a key indicator of kidney function. nih.gov Its primary mode of excretion from the body is through glomerular filtration. rsna.orgrsna.org The clearance of iothalamate from the blood plasma closely mirrors that of inulin (B196767), which is historically regarded as the gold-standard for GFR measurement. bohrium.comoup.com

Research comparing the clearance of ¹²⁵I-sodium iothalamate with inulin clearance has demonstrated a very close correlation. In one study involving 36 subjects, the mean ratio of ¹²⁵I-sodium iothalamate clearance to inulin clearance was found to be 1.01. bohrium.com Another study with ten patients reported a similar mean iothalamate-to-inulin clearance ratio of 1.018. oup.com This near-identity in clearance rates indicates that iothalamate is filtered by the glomeruli in a manner that is functionally equivalent to inulin, making it a reliable substitute for clinical GFR determinations. bohrium.com

The measurement of GFR using iothalamate can be performed by analyzing its clearance from the plasma after an intravenous bolus injection. nih.gov The pharmacokinetic profile of iothalamate in the blood is typically described by a double exponential curve. nih.gov

Table 1: Pharmacokinetic Characteristics of Iothalamate

| Pharmacokinetic Parameter | Median | Q1 | Q3 |

| Plasma iothalamate clearance (ml/min) | 47.8 | 33.9 | 65.6 |

| Plasma iothalamate clearance (ml/min/1.73m²) | 37.7 | 30.1 | 50.6 |

| Volume of distribution central (ml) | 4797 | 2275 | 6266 |

| Volume of distribution (ml/kg) | 50.1 | 20.0 | 67.4 |

| Data derived from a study on iothalamate pharmacokinetics. nih.gov |

Absence of Tubular Secretion or Reabsorption of Iothalamate

A critical property of an ideal GFR marker is that it should be freely filtered at the glomerulus and should not be secreted or reabsorbed by the renal tubules. zmchdahod.org Studies have been conducted to confirm that iothalamate adheres to these criteria.

Experiments using the aglomerular fish, which lacks glomeruli, showed no significant tubular secretion of radioiodinated iothalamate. rsna.orgrsna.org In these studies, less than 3% of the injected labeled iothalamate was recovered in the urine over a 24-hour period. rsna.org

Radioisotopic Emission Characteristics and Detection Principles for Iodine-125

The utility of Iothalamate sodium I 125 as a tracer is dependent on the decay characteristics of the Iodine-125 (¹²⁵I) radioisotope. ¹²⁵I decays via electron capture to Tellurium-125 (¹²⁵Te) with a physical half-life of approximately 60 days. princeton.edumtsu.educlinisciences.com This decay process results in the emission of low-energy gamma rays and X-rays, which can be measured to quantify the amount of the tracer present. patsnap.com

The principal emissions from ¹²⁵I are a 35 keV gamma ray and characteristic X-rays in the 27-32 keV range. princeton.edumtsu.edu These low-energy photon emissions are key to its application in medical diagnostics. clinisciences.com

Table 2: Physical Characteristics of Iodine-125

| Property | Value |

| Half-life | ~60 days princeton.edumtsu.edu |

| Decay Mode | Electron Capture patsnap.com |

| Principal Emissions | 35 keV gamma ray, 27-32 keV X-rays princeton.edumtsu.edu |

| Half-Value Layer (Lead) | 0.02 mm princeton.edumtsu.edu |

| Half-Value Layer (Tissue) | 2 cm princeton.edumtsu.edu |

The detection of ¹²⁵I is most effectively accomplished using a thin crystal sodium iodide (NaI) scintillation detector. princeton.edumtsu.eduyale.edu This type of detector is highly sensitive to the low-energy gamma rays emitted by ¹²⁵I, with a typical detection efficiency of around 29-33%. mtsu.edu In contrast, standard Geiger-Müller (G-M) detectors are not recommended for detecting ¹²⁵I as their efficiency is very low, typically less than 1%. mtsu.edu For measuring removable contamination, such as on wipe tests, both gamma counters and liquid scintillation counters can be used, with both methods having efficiencies of about 70%. mtsu.edu

Pharmacokinetic Modeling and Analysis of Iothalamate Sodium I 125

Compartmental Pharmacokinetic Models for Iothalamate Sodium I 125

Compartmental models are mathematical tools used to simplify and describe the complex processes of drug disposition in the body. For this compound, two-compartment open models have been found to be particularly suitable for representing its kinetic behavior following intravenous administration. nih.gov

Two-Compartment Open Model Kinetics

After a single intravenous injection, the distribution and elimination of this compound can be effectively described by a two-compartment open model. nih.govnih.gov This model conceptualizes the body as consisting of a central compartment and a peripheral compartment.

Central Compartment: This compartment represents the blood and highly perfused organs where the drug distributes rapidly.

Peripheral Compartment: This includes tissues where the drug distributes more slowly.

The "open" nature of the model signifies that the drug is eliminated from the central compartment, primarily via the kidneys. ujms.net Studies have shown that this model provides a good fit for the plasma concentration-time data of iothalamate, allowing for the calculation of key pharmacokinetic parameters. nih.govnih.gov A bi-exponential fit to a two-compartment model is often used, which assumes a non-equilibrium early phase of distribution followed by an equilibrium late phase reflecting renal clearance. snmjournals.org

Mamillary Type Models

A specific and common configuration of the two-compartment model used for this compound is the mamillary type model. ujms.net In this model, the peripheral compartment is connected to the central compartment, and elimination occurs from the central compartment. This structure has been found to provide an adequate representation of the plasma disappearance curve of iothalamate. nih.govujms.net The analysis based on this model allows for the estimation of parameters such as the volume of distribution and the rate of elimination. ujms.net

Plasma Disappearance Curve Analysis

The analysis of the plasma disappearance curve of this compound after a single intravenous injection is a fundamental method for determining its clearance and, consequently, the glomerular filtration rate (GFR). nih.gov The curve typically shows a rapid initial decline in plasma concentration, followed by a slower elimination phase. nih.gov

The shape of this curve is best described by a double exponential function, which is consistent with the two-compartment model. nih.gov By fitting the plasma concentration data to this function, the area under the curve (AUC) can be calculated. The total plasma clearance is then determined by dividing the administered dose by the AUC. This method requires frequent blood sampling over a significant period to accurately capture the entire curve and obtain reliable GFR estimates. nih.govujms.net

| Time After Injection | Event |

| < 5 minutes | Rapid initial disappearance from plasma (median half-life) nih.gov |

| 0-10 minutes | Initial phase of distribution ujms.net |

| 3.0 - 4.0 hours | Later time points used for equilibrium late phase analysis snmjournals.org |

Elimination Kinetics and Effective Half-Life of Iothalamate in Biological Systems

Iothalamate is primarily eliminated from the body unchanged through glomerular filtration by the kidneys. drugbank.com Its renal clearance is very close to that of inulin (B196767), a gold-standard marker for GFR. unm.edu

The elimination half-life is the time it takes for the concentration of the drug in the body to be reduced by half. For this compound, the elimination half-life is a key parameter reflecting renal function. In patients with normal renal function, the elimination half-life from the central compartment is typically around 66 minutes. nih.gov However, this can be significantly longer in patients with renal impairment. nih.gov For instance, in patients with end-stage renal disease, the terminal half-life can be as long as 61 +/- 42 hours. nih.gov

The effective half-life considers both biological elimination and physical decay of the radioisotope. wikipedia.org For I-125 iothalamate, the effective half-life following infusion is approximately 0.07 days. unm.edu This is calculated by combining the biological and physical decay constants. wikipedia.org

| Patient Population | Elimination Half-Life (from central compartment) | Reference |

| Normal Renal Function | ~66 minutes | nih.gov |

| End-Stage Renal Disease (interdialytic period) | 61 ± 42 hours | nih.gov |

Influence of Physiological Factors on Iothalamate Pharmacokinetics

Several physiological factors can influence the pharmacokinetics of this compound, primarily by affecting renal function and drug distribution.

Renal Function: The most significant factor is the patient's renal function. As GFR decreases, the clearance of iothalamate also decreases, leading to a prolonged elimination half-life. nih.govnih.gov Studies have shown a close relationship between iothalamate clearance and the degree of renal insufficiency. nih.gov

Age: Patient age can affect drug metabolism and elimination, which may influence the half-life of iothalamate. nih.gov

Body Composition: Factors such as body weight and body surface area are considered when calculating GFR from iothalamate clearance to normalize the results. snmjournals.org

Concurrent Medications: The use of other drugs can potentially affect the excretion rate of iothalamic acid. For example, angiotensin-converting enzyme (ACE) inhibitors may make patients more sensitive to drugs that affect GFR. nih.gov

Disease States: Conditions other than renal disease can also impact pharmacokinetics. For example, changes in gastric emptying time, gut edema, and hepatic metabolism in critically ill patients can alter drug absorption and elimination, although iothalamate is administered intravenously and not metabolized by the liver. core.ac.uk

Methodologies for Glomerular Filtration Rate Assessment with Iothalamate Sodium I 125

Constant Infusion Clearance Techniques

The constant infusion method is a well-established technique for determining GFR, aiming to achieve a steady-state plasma concentration of Iothalamate Sodium I 125. prescriberpoint.comavma.org This approach, while considered highly accurate, is also labor-intensive. tandfonline.com

The protocol for continuous infusion begins with establishing adequate diuresis, often by having the patient drink a significant volume of water about two hours before the study. prescriberpoint.com A priming dose of this compound is administered intravenously, immediately followed by a continuous infusion of a sustaining dose, typically diluted in isotonic sodium chloride, at a controlled rate using an automatic pump. prescriberpoint.comnih.gov An equilibration period of approximately 40 to 45 minutes is necessary to allow the plasma concentration of the radioisotope to stabilize. prescriberpoint.comnih.gov

Following equilibration, precisely timed urine collections are initiated. prescriberpoint.com Typically, three consecutive 15-minute collection periods are sufficient for most clinical studies. unm.edu Blood samples are drawn concurrently with the urine collection periods to measure the plasma concentration of the tracer. unm.edu The GFR is then calculated using the standard clearance formula (C=UV/P), where U is the urinary concentration of radioactivity, V is the urinary flow rate, and P is the plasma concentration of radioactivity. unm.edu

In a study involving patients with liver disease, a prolonged infusion time of three hours was utilized to ensure proper equilibration of iothalamate between the plasma and any ascitic fluid, followed by an additional one-hour equilibration period. tandfonline.comtandfonline.com This highlights the need to adapt the methodology based on patient-specific conditions that might affect fluid distribution.

Single-Injection Plasma Clearance Methods

Single-injection methods offer a less cumbersome alternative to constant infusion techniques for GFR assessment. prescriberpoint.commycme.com These protocols involve administering a single dose of this compound and then measuring its disappearance from the plasma over time.

The intravenous single-injection method involves administering a single dose of this compound directly into a vein. prescriberpoint.compharmacylibrary.com Following the injection, a series of blood samples are collected at predetermined intervals. For instance, one protocol specifies drawing blood at 30 to 60-minute intervals, corresponding with timed urine collections. prescriberpoint.comnih.gov Another approach involves more frequent sampling, especially in the initial phase after injection, to accurately plot the plasma disappearance curve. tandfonline.com The rate of decline in plasma radioactivity is then used to calculate the GFR. avma.org While this method is more convenient, it has been noted that in certain patient populations, such as those with liver disease and ascites, it may overestimate GFR due to the extrarenal clearance of the marker. tandfonline.com

A subcutaneous single-injection method has also been developed, providing an even simpler administration route. epo.org This technique involves injecting this compound into the skin, after which blood and urine samples are collected to determine renal function. epo.org Research has indicated that this method is sensitive and can yield results within a few hours. epo.org One study specifically mentions the use of a single subcutaneous injection of this compound to measure GFR, highlighting its practicality. nih.gov

The timing of equilibration and blood sampling is critical for the accuracy of single-injection methods. After an intravenous injection, a waiting period of 30 to 60 minutes is typically allowed before the first urine and blood samples are collected to ensure the marker has distributed throughout the circulatory system. prescriberpoint.comnih.gov Subsequent samples are then taken at timed intervals. prescriberpoint.comnih.gov

In a study evaluating renal function in patients with cirrhosis, GFR was measured using Iothalamate I 125 clearance before and 48 hours after administration of contrast media, indicating a specific timeframe for assessing changes. researchgate.netresearchgate.net The timing and frequency of sampling are essential for accurately capturing the plasma decay curve, which is fundamental to calculating clearance with this approach.

Urine Collection Methodologies for Iothalamate Clearance

Urine collection is a fundamental component of many GFR assessment protocols using this compound, particularly for the constant infusion and some single-injection methods. prescriberpoint.comtandfonline.com Accurate collection of the total urine volume over precisely timed periods is essential for calculating renal clearance. unm.edu

The procedure often involves the insertion of a Foley catheter to ensure complete bladder emptying, especially in the constant infusion method. prescriberpoint.com For single-injection protocols that include urine collection, the patient is instructed to empty their bladder at the start of the test. unm.edunih.gov Timed urine collections, often lasting from 30 to 60 minutes each, are then performed. prescriberpoint.comnih.gov For example, one protocol details collecting a "Urine #1" and "Urine #2" at consecutive 30 to 60-minute intervals, with corresponding blood draws. unm.edu

In a study of patients with liver disease, urine was collected over four one-hour periods to measure iothalamate concentration, and the final GFR was reported as the average of these four periods. tandfonline.comtandfonline.com This averaging helps to minimize potential errors from incomplete bladder emptying or variations in urine flow rate. While urine collection methods are considered accurate, they can be prone to errors if bladder emptying is delayed. researchgate.net

Blood and Plasma Sample Collection and Processing for Iothalamate Quantification

The assessment of GFR using this compound involves the collection of blood and/or urine samples following the administration of the tracer. patsnap.com

Blood Sample Collection

A common procedure involves a single intravenous injection of this compound. nih.govujms.net Subsequently, a series of blood samples are drawn at timed intervals. For instance, one protocol specifies collecting blood 12 times at 5, 10, 20, 30, 45, 60, 90, 120, 150, 180, 240, and 300 minutes post-injection. nih.gov In some studies, sampling may extend up to 10 hours. nih.gov Another simplified approach involves collecting just two venous blood samples. The first is taken a few minutes (e.g., 5 minutes) after injection, and the second is collected between 2 to 4 hours later. nih.govtandfonline.com For certain protocols, blood samples are collected from the arm opposite to the injection site to avoid contamination. ujms.net

To ensure accurate measurements, strict adherence to collection times is essential. unm.edu In some cases, to facilitate frequent sampling, a venous cannulation may be performed. nih.gov An alternative, less invasive method is the use of finger pricks to collect smaller blood volumes onto filter paper, known as dried blood spots (DBS). nih.gov

Plasma Processing

Once collected, whole blood specimens are typically placed in heparinized tubes. unm.eduoup.com To separate the plasma, the blood is centrifuged, often in a refrigerated centrifuge to maintain sample integrity. nih.govoup.com The resulting plasma is then aliquoted and can be stored at very low temperatures, such as -86°C, until analysis. nih.gov

An alternative to traditional plasma processing is the use of dried plasma spots (DPS). nih.gov In this method, plasma is spotted onto filter paper. nih.gov This technique can mitigate some of the limitations of DBS, particularly the influence of hematocrit levels on the accuracy of quantification. nih.gov

The following table summarizes different blood sampling schedules used in GFR assessment with this compound.

| Study Protocol | Number of Samples | Sampling Times | Reference |

| Protocol A | 12 | 5, 10, 20, 30, 45, 60, 90, 120, 150, 180, 240, and 300 minutes | nih.gov |

| Protocol B | 7 | 0, 10, 20, 30, 65, 120, and 240 minutes | stonybrookmedicine.edu |

| Protocol C | 2 | ~5 minutes and 2-4 hours post-injection | nih.gov |

| Protocol D | Multiple | 5 minutes, then at 30-minute intervals for 4 hours | ujms.net |

Mathematical Models and Algorithms for Glomerular Filtration Rate Calculation

After quantifying the concentration of this compound in plasma samples, mathematical models are employed to calculate the GFR. patsnap.com The GFR is determined from the plasma disappearance curve of the tracer. nih.govujms.net

Curve Fitting Analyses for Plasma Disappearance Data

The data points of iothalamate concentration over time are used to construct a plasma disappearance curve. nih.gov Curve fitting analyses are then applied to this data to estimate GFR. nih.govujms.net The goal of these analyses is to accurately determine the area under the plasma concentration-time curve (AUC). nih.govnih.gov The GFR is then calculated by dividing the administered dose of the tracer by the AUC. nih.govnih.gov The choice of the fitting procedure can significantly impact the precision of the calculated AUC and, consequently, the GFR. nih.gov

Multi-exponential Fitting Methods

The pharmacokinetics of iothalamate in the blood is often best described by a multi-exponential curve, typically a double exponential curve, which corresponds to a two-compartment model. nih.govnih.govujms.net This model accounts for an initial rapid distribution phase followed by a slower renal elimination phase. nih.gov

The equation for a two-compartment model is: C(t) = Ae-αt + Be-βt

Where:

C(t) is the iothalamate concentration at time t.

A and B are the y-intercepts for the distribution and elimination phases, respectively.

α and β are the disposition rate constants for the respective phases. nih.gov

The area under the curve (AUC) is calculated as (A/α) + (B/β) . nih.gov The GFR, which is equivalent to the plasma clearance of iothalamate, is then calculated as Dose / AUC . nih.gov

Non-linear least squares (NLLS) fitting using algorithms like the Levenberg-Marquardt method is a common approach for this type of analysis. nih.govmdpi.com

Power-Law Methods

Power-law methods have also been used for the analysis of plasma disappearance curves to estimate GFR. nih.govujms.netujms.net These methods provide an alternative to multi-exponential models. Studies have shown that power-law methods can yield results comparable to those obtained with compartmental analysis. nih.govujms.netujms.net

The following table outlines the key mathematical models used for GFR calculation with this compound.

| Model/Method | Description | Key Formula/Concept | References |

| Two-Compartment Model | Describes the plasma disappearance with two exponential terms representing distribution and elimination phases. | C(t) = Ae-αt + Be-βt | nih.govnih.govujms.net |

| Slope-Intercept Method | A simplified method that analyzes the terminal (slower) exponential phase of the clearance curve. | Log-linear regression of the terminal data points. | nih.govtandfonline.comymaws.com |

| Power-Law Method | An alternative functional form to model the plasma disappearance curve. | Provides comparable results to compartmental analysis. | nih.govujms.netujms.net |

Analytical Techniques for this compound Quantification in Biological Samples

Several analytical techniques are available to quantify the concentration of this compound in collected biological samples, primarily plasma and urine.

Gamma Radiation Spectrometry and Scintillation Counting

The most direct method for quantifying this compound is based on the detection of the gamma radiation emitted by the Iodine-125 isotope. patsnap.comujms.net

Gamma-ray scintillation counters are standard instruments used for this purpose. unm.eduoptica.org Aliquots of plasma and urine are placed in the counter, and the instrument measures the number of gamma rays emitted per unit of time (counts per minute). unm.edu All counts are corrected for background radiation to ensure accuracy. unm.edu

The process typically involves:

Placing a known volume (e.g., 1-2 mL) of the plasma or urine sample into the scintillation counter. ujms.netunm.edu

Setting the counter to detect the specific photopeak of Iodine-125, which has low-energy gamma radiation (27-35 keV). optica.orgopenmedscience.com

Counting the radioactivity for a set period.

Subtracting the background radiation count to obtain the net counts per minute for the sample. unm.edu

This technique is highly sensitive and allows for the precise measurement of the low concentrations of the radiotracer present in the samples. nih.gov The quantification of radioactivity in timed plasma and urine samples is fundamental for calculating the GFR using the standard clearance formula (C=UV/P) or by analyzing the plasma disappearance curve. patsnap.comunm.edu

The following table provides an overview of the analytical techniques.

| Technique | Principle | Application | References |

| Gamma Radiation Spectrometry / Scintillation Counting | Detection of gamma rays emitted by the I-125 isotope. | Quantification of this compound in plasma and urine samples. | ujms.netunm.eduoptica.org |

Comparative Analysis of Iothalamate Sodium I 125 with Alternative Glomerular Filtration Rate Markers

Comparative Studies with Inulin (B196767) Clearance

The validity of any GFR marker is primarily established by comparing its clearance to that of inulin. Numerous studies have been conducted to evaluate how well Iothalamate Sodium I 125 clearance correlates with the gold standard inulin clearance.

Statistical Comparison of Clearance Values

Research has consistently demonstrated a strong correlation between the clearance of this compound and inulin.

In a study involving 36 subjects and a total of one hundred clearance measurements, the mean ratio of this compound clearance to inulin clearance was found to be 1.01. bohrium.com This near-unity ratio indicates a very close relationship between the two methods. bohrium.com Another investigation with 90 simultaneous renal clearances in 21 patients reported a mean clearance ratio of iothalamate ¹²⁵I to inulin of 1.00, with a range of 0.93 to 1.09. ahajournals.org

Further supporting these findings, a study on 90 patients with varying degrees of renal function yielded a regression equation of Clinulin = 1.08 * Clsodium iothalamate - 3.7. nih.govujms.netujms.net The regression line was not significantly different from the line of identity, suggesting that extrarenal elimination of this compound was not a significant factor. nih.govujms.netujms.net Similarly, a separate study found no statistically significant difference between iothalamate and inulin clearances, with a mean difference of -0.46 ml/min. snmjournals.org

However, some studies have noted minor discrepancies. In a study involving subjects with normal renal function and those with renal insufficiency, the renal clearance of ¹²⁵I-iothalamate was found to be slightly, but significantly, higher than that of inulin in patients with renal insufficiency. bohrium.comnih.gov

| Study Participants | Number of Clearances | Mean Ratio (Iothalamate/Inulin) | Key Findings |

| 36 subjects | 100 | 1.01 | Close relationship between the clearance methods. bohrium.com |

| 21 patients | 90 | 1.00 (Range: 0.93-1.09) | Accurate and time-saving technique. ahajournals.org |

| 90 patients | Not specified | Regression: Clinulin = 1.08 * Clsodium iothalamate - 3.7 | No significant difference from the line of identity. nih.govujms.netujms.net |

| Not specified | Not specified | Mean difference: -0.46 ml/min | No statistically detectable difference between clearances. snmjournals.org |

| 4 normal, 16 with renal insufficiency | Not specified | Slightly higher in renal insufficiency | Overestimation of inulin clearance in normal subjects. bohrium.comnih.gov |

Equivalence of Iothalamate Clearance to Inulin Clearance

Based on the strong statistical correlation and the minimal differences observed in clearance values, numerous studies have concluded that the clearance of this compound can be considered equivalent to inulin clearance for clinical purposes. bohrium.comnih.gov

The close correlation of the urine/plasma ratios between this compound and inulin further supports its reliability in estimating GFR. bohrium.com A systematic review concluded that renal clearance of iothalamate measures GFR with sufficient accuracy, providing strong evidence for its use as a reference method. nih.govsocietaitalianatrapiantidiorgano.com The convenience of using this compound, which does not require continuous intravenous infusion like inulin, makes it an attractive and accurate alternative for routine clinical practice. bohrium.comnih.govmdedge.com

Comparisons with Other Radioactive Glomerular Filtration Rate Tracers

This compound has also been compared with other radioactive tracers used for GFR measurement to assess their relative performance and interchangeability.

Chromium-51-EDTA (⁵¹Cr-EDTA)

Both this compound and Chromium-51-EDTA (⁵¹Cr-EDTA) are recognized as accurate markers for GFR measurement. A systematic review found that both renal clearance of iothalamate and renal and plasma clearance of ⁵¹Cr-EDTA are sufficiently accurate for measuring GFR, with iothalamate having strong evidence and ⁵¹Cr-EDTA having moderately strong evidence. nih.gov

Studies have shown a high concordance between ⁵¹Cr-EDTA clearance and inulin clearance. nih.gov Although direct comparative studies between this compound and ⁵¹Cr-EDTA are less common in the provided results, the individual validation against the inulin gold standard suggests that both are reliable alternatives. The choice between them may often depend on local availability and institutional preference. nih.gov

Technetium-99m-DTPA (⁹⁹ᵐTc-DTPA)

Technetium-99m-DTPA (⁹⁹ᵐTc-DTPA) is another widely used radioactive tracer for GFR estimation. Comparative studies have been conducted to evaluate its performance against this compound.

In a study involving dogs with a wide range of GFRs, the clearances of inulin, ¹²⁵I-iothalamate, and ⁹⁹ᵐTc-Sn-DTPA were found to be virtually identical. osti.govnih.govsnmjournals.org This suggests that ⁹⁹ᵐTc-DTPA is also an excellent substance for measuring GFR. nih.gov Another study directly compared the renal clearances of ¹²⁵I-iothalamate, ⁹⁹ᵐTc-DTPA, and other markers in subjects with normal and impaired renal function. bohrium.comnih.gov The results indicated that the renal clearance of these radioisotopic markers can be used to accurately measure GFR in individuals with renal insufficiency. bohrium.comnih.gov

However, the accuracy of ⁹⁹ᵐTc-DTPA can be influenced by the degree of renal function. One study found a high correlation between ⁹⁹ᵐTc-DTPA and iothalamate methods in subjects with normal to moderately diminished renal function (GFR > 20 ml/min). nih.gov In contrast, for patients with severe renal insufficiency (GFR < 20 ml/min), the correlation was poor, and the GFR values obtained by the two methods were statistically different. nih.gov This suggests that while ⁹⁹ᵐTc-DTPA is a reliable marker for a broad range of renal function, its accuracy may be diminished in cases of severe renal impairment when compared to iothalamate. nih.gov

| Comparison Marker | Subject Population | Key Findings |

| ⁹⁹ᵐTc-Sn-DTPA | Dogs | Clearances of inulin, ¹²⁵I-iothalamate, and ⁹⁹ᵐTc-Sn-DTPA were virtually identical. osti.govnih.govsnmjournals.org |

| ⁹⁹ᵐTc-DTPA | Humans (normal and renal insufficiency) | Renal clearance of radioisotopic markers accurately measures GFR in renal insufficiency. bohrium.comnih.gov |

| ⁹⁹ᵐTc-DTPA | Humans (varying renal function) | High correlation for GFR > 20 ml/min, poor correlation for GFR < 20 ml/min. nih.gov |

Iodine-131-Iothalamate (¹³¹I-Iothalamate)

While both are isotopes of iodine bound to iothalamate, this compound is more commonly referenced in the context of GFR measurement. One study investigated the use of ¹³¹I-Iothalamate (Conray) for GFR measurement and found no statistically significant difference between its clearance and that of inulin. snmjournals.org

A separate study utilized ¹³¹I-hippuran simultaneously with ¹²⁵I-iothalamate to correct for inaccurate urine collections during GFR measurement. researchgate.net This suggests a methodological application of the different isotopes rather than a direct comparison of their clearance characteristics as primary GFR markers. The choice between ¹²⁵I and ¹³¹I for labeling iothalamate may be influenced by factors such as the half-life of the isotope and the specific imaging or measurement equipment available. nih.gov

Comparisons with Endogenous Glomerular Filtration Rate Markers

Endogenous markers are substances naturally produced by the body, and their clearance by the kidneys is used to estimate GFR (eGFR). The most common endogenous markers are creatinine (B1669602) and cystatin C. nih.gov

Creatinine is a waste product of muscle metabolism, and its serum concentration is widely used to estimate GFR. nih.gov However, serum creatinine levels are influenced by non-renal factors such as muscle mass, age, sex, and diet, which can affect the accuracy of eGFR calculations. nih.govoup.com

Studies comparing GFR measured by this compound (iGFR) with creatinine clearance (CrCl) have shown variable results. In patients with normal or borderline plasma creatinine, the overestimation of GFR by creatinine clearance is often negligible. researchgate.net However, as renal function declines, the accuracy of creatinine-based estimations decreases. In patients with mild or advanced renal failure, creatinine clearance has been found to overestimate GFR by as much as 18% and 32%, respectively, when compared to iothalamate clearance. researchgate.net This discrepancy is partly due to the tubular secretion of creatinine, which becomes more significant as GFR falls. scispace.com

One study comparing 125I-sodium iothalamate and endogenous creatinine clearances with the standard inulin clearance found a very close correlation between the methods. The mean ratio of 125I-sodium iothalamate to inulin clearance was 1.01, while the mean ratio of creatinine to inulin was 1.03, indicating a slight overestimation by creatinine. bohrium.com This suggests that while both are reliable for clinical practice, iothalamate provides a more accurate measure, especially in specific patient populations or when precise GFR is essential. researchgate.netbohrium.com

In patients with sickle cell disease, creatinine-based equations for eGFR were found to be more accurate than cystatin C-based equations when compared to measured GFR with radioactive iothalamate. ashpublications.org Conversely, in populations with low muscle mass, such as individuals with cerebral palsy, creatinine-based eGFR equations are known to overestimate mGFR. frontiersin.org

Table 1: Comparative Findings of this compound vs. Endogenous Creatinine Clearance

| Parameter | This compound | Endogenous Creatinine Clearance | Key Findings |

|---|---|---|---|

| Accuracy vs. Inulin | Mean ratio to inulin clearance: 1.01 bohrium.com | Mean ratio to inulin clearance: 1.03 bohrium.com | Iothalamate shows a closer agreement with the gold standard inulin. |

| Performance in Renal Failure | Considered a more accurate measure. researchgate.net | Overestimates GFR by 18% in mild and 32% in advanced renal failure compared to iothalamate. researchgate.net | The accuracy of creatinine clearance diminishes with declining renal function. |

| Influencing Factors | Minimally affected by non-renal factors. patsnap.com | Affected by muscle mass, diet, age, and sex. nih.govoup.com | Iothalamate provides a more direct measure of glomerular function. |

Cystatin C is a protein produced by all nucleated cells at a relatively constant rate and is freely filtered by the glomeruli. clevelandheartlab.com It is less affected by muscle mass and diet compared to creatinine, making it a potentially more reliable marker of GFR in certain populations, such as the elderly, malnourished individuals, or those with chronic illnesses. nih.govclevelandheartlab.com

Studies comparing cystatin C-based eGFR with iothalamate-measured GFR have yielded mixed results. One study in hypertensive patients found that the mean renal extraction of cystatin C was equal to that of 125I-iothalamate, suggesting that cystatin C may undergo tubular secretion, which could compromise its accuracy as a GFR marker. nih.gov The study also noted a large variation in the renal extraction of cystatin C, casting doubt on its universal usefulness. nih.gov

In a study of kidney transplant recipients, eGFR calculated using cystatin C (eGFR CysC) underestimated measured GFR by -13.7%, while creatinine-based eGFR (eGFR Cr) overestimated it by 3.1%. nih.gov An equation combining both creatinine and cystatin C (eGFR Cr-CysC) provided the highest accuracy, with 86.5% of estimates falling within 30% of the measured GFR. nih.gov This suggests that combining markers can improve the precision of GFR estimation.

However, like creatinine, cystatin C levels can be influenced by non-GFR determinants such as inflammation, obesity, and diabetes. acutecaretesting.orgunil.ch In certain conditions, such as sickle cell disease, cystatin C-based equations have been found to perform more poorly than creatinine-based ones, tending to overestimate kidney function. ashpublications.org

Table 2: Comparative Findings of this compound vs. Cystatin C-Based eGFR

| Parameter | This compound | Cystatin C-Based eGFR | Key Findings |

|---|---|---|---|

| Bias in Kidney Transplant Recipients | Reference standard for measured GFR. nih.gov | Underestimated mGFR by -13.7%. nih.gov | Cystatin C-based equations may systematically underestimate GFR in this population. |

| Accuracy (P30) in Kidney Transplant Recipients* | Reference standard. nih.gov | 77.1% (Cystatin C alone), 86.5% (combined with creatinine). nih.gov | Combining cystatin C with creatinine improves accuracy. |

| Non-GFR Determinants | Minimally affected. patsnap.com | Influenced by inflammation, obesity, diabetes. acutecaretesting.orgunil.ch | Factors other than GFR can affect cystatin C levels. |

| Renal Handling | Freely filtered with no significant secretion or reabsorption. patsnap.com | Evidence suggests potential tubular secretion. nih.gov | The ideal filtration characteristics of cystatin C are debated. |

*P30: Percentage of GFR estimates that lie within 30% of measured GFR.

Advantages and Disadvantages of this compound in Research Settings Relative to Other Markers

In research settings, the choice of a GFR marker depends on the study's objectives, the required level of accuracy, and practical considerations.

Advantages:

High Accuracy and Precision: this compound clearance is considered a gold-standard method for GFR measurement due to its high correlation with inulin clearance. bohrium.comnih.gov It is minimally affected by protein binding and tubular handling, providing a direct and reliable measure of glomerular function. patsnap.comnih.gov This accuracy is critical in clinical trials where precise GFR measurements are necessary to assess the efficacy of interventions or the progression of kidney disease. nih.gov

Stability and Reliability: this compound is a stable compound both in vitro and in vivo, ensuring consistent results. openmedscience.com Standardized protocols for its use in multicenter trials have demonstrated acceptable precision. nih.gov

Usefulness in Specific Populations: For populations where endogenous markers are unreliable (e.g., individuals with low muscle mass, liver disease, or rapidly changing kidney function), this compound provides a more accurate assessment of GFR. frontiersin.orgtandfonline.com

Disadvantages:

Radiation Exposure: The use of a radioactive isotope, Iodine-125, involves exposure to radiation for both the patient and healthcare personnel. openmedscience.comnih.gov Although the dose is relatively low, it necessitates adherence to safety and disposal protocols for radioactive materials. patsnap.comnih.gov

Cost and Complexity: GFR measurement with this compound is more expensive and labor-intensive than estimating GFR from endogenous markers. nih.govnih.gov The procedure requires specialized equipment for handling and measuring radioactivity, trained personnel, and often involves timed urine collections and multiple blood samples, making it less feasible for routine clinical practice and large-scale epidemiological studies. nih.govjournals.ac.za

Invasiveness: The procedure typically requires an intravenous or subcutaneous injection and multiple blood draws, which is more invasive than the single blood sample needed for eGFR calculations. nih.govkarger.com

Limited Availability: The use of radiopharmaceuticals is generally restricted to specialized centers with the necessary licenses and facilities. mdpi.com The short shelf-life of the radioisotope can also present logistical challenges. nih.gov

Table 3: Summary of Advantages and Disadvantages of this compound in Research

| Aspect | Advantages | Disadvantages |

|---|---|---|

| Accuracy | High correlation with inulin clearance; considered a gold standard. bohrium.comnih.gov | Imprecision in the measurement can still occur and affect the evaluation of eGFR equations. nih.gov |

| Reliability | Stable compound with established protocols for research. nih.govopenmedscience.com | - |

| Cost | - | More expensive than using endogenous markers. nih.gov |

| Procedure | - | Labor-intensive, requires specialized equipment and trained personnel. nih.govjournals.ac.za |

| Safety | Relatively low radiation dose. openmedscience.com | Involves radiation exposure and requires special handling and disposal. patsnap.comnih.gov |

| Applicability | Highly valuable for specific patient populations and clinical trials requiring precision. nih.govtandfonline.com | Less practical for large-scale or routine studies due to cost and complexity. nih.gov |

Radiopharmaceutical Aspects of Iothalamate Sodium I 125 for Research Applications

Radiochemical Synthesis and Production Methods for Iothalamate Sodium I 125

The production of this compound primarily involves the labeling of iothalamic acid with the radionuclide Iodine-125. This process is crucial for achieving a high-quality radiopharmaceutical suitable for research applications.

Isotope Exchange Reactions

The most common method for preparing this compound is through an isotope exchange reaction. pharmacylibrary.com This process involves exchanging a stable iodine atom already present in the iothalamate molecule with a radioactive Iodine-125 atom. pharmacylibrary.com This nucleophilic aromatic substitution reaction uses radioactive iodide as the nucleophile to replace the non-radioactive iodide on the aromatic ring. pharmacylibrary.com

Traditionally, this process could be time-consuming, requiring the initial isolation and purification of iothalamate from a contrast medium solution, which could take over an hour for purification and overnight for drying. nih.gov However, a modified method utilizes iothalamic acid as the starting material, which streamlines the process by reducing heating time and eliminating multiple acid-washing steps. nih.gov While theoretically, a 1:1 molar ratio of the substrate to radioiodine would yield a 50% labeling efficiency, a higher ratio of 20:1 can increase the yield to over 95%. pharmacylibrary.com

Sources of Iodine-125 for Labeling

Iodine-125 is a reactor-produced radionuclide. mdpi.comwikipedia.org It is typically produced by the neutron irradiation of Xenon-124 (¹²⁴Xe) in a nuclear reactor. wikipedia.orgwho.int This process leads to the formation of Xenon-125 (¹²⁵Xe), which then decays to Iodine-125. wikipedia.org The resulting Iodine-125 is commercially available with high chemical and radiochemical purity, usually as a sodium iodide solution in sodium hydroxide. mdpi.comwikipedia.org This high-purity Iodine-125 is the essential starting material for the radiolabeling of iothalamic acid.

Radiochemical Purity Assessment and Quality Control

Ensuring the radiochemical purity of this compound is critical for the accuracy and reliability of research data. This involves separating the desired radiolabeled compound from any impurities, particularly free Iodine-125.

Chromatography-Based Methods for Purity Determination

Chromatography is the cornerstone for assessing the radiochemical purity of this compound. High-performance liquid chromatography (HPLC) is a well-established method for this purpose, capable of indicating a radiochemical purity of greater than 99%. snmjournals.org

Another widely used technique is paper chromatography or thin-layer chromatography (TLC). who.intnih.gov A simplified and faster single-strip chromatography method has been developed to replace older, more time-consuming two-strip systems. nih.gov One such method uses an instant thin-layer chromatography (ITLC) strip impregnated with polysilicic acid gel (ITLC-SA) as the solid phase and a mobile phase of 2-butanol:acetic acid:water (140:2.5:70, v/v). nih.gov In this system, the [¹²⁵I]sodium iothalamate moves to a relative front (Rf) of 0.44-0.67, allowing for clear separation from impurities. nih.gov The World Health Organization also describes a paper chromatography method using a mobile phase of n-butanol, acetic acid, and water, where the main radioactive spot corresponding to iothalamate is identified. who.int

The following table summarizes a comparison of chromatography methods for purity assessment:

| Method | Solid Phase | Mobile Phase | Key Advantage |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | C18 reverse phase column | Typically ethanol:phosphate buffer | High resolution and quantification |

| Single-Strip ITLC | Polysilicic acid gel (ITLC-SA) | 2-butanol:acetic acid:water (140:2.5:70, v/v) | Faster and simpler than older methods |

| Paper Chromatography | Chromatography paper | n-butanol, acetic acid, and water | Established and reliable method |

Detection of Free Iodine-125

A primary radiochemical impurity in this compound preparations is free (unbound) Iodine-125. mdpi.com The presence of free radioiodide can lead to inaccurate research results, as it may be taken up by other organs, such as the thyroid gland and stomach. mdpi.com

Chromatographic methods are effective in detecting and quantifying free Iodine-125. In the single-strip ITLC-SA system mentioned previously, free ¹²⁵I migrates to an Rf of 0.89-1.00, distinctly separating it from the labeled iothalamate. nih.gov Autoradiography and counting the strip segments in a gamma counter are then used to determine the percentage of free ¹²⁵I. nih.gov A radiochemical purity of not less than 98% is generally required, meaning the amount of free iodide and other impurities should be less than 2%. who.int

Radiopharmaceutical Stability and Storage Considerations

The stability of this compound is essential for its efficacy and shelf-life. Proper storage is crucial to maintain its integrity. This compound is known to be stable both in vitro and in vivo. openmedscience.com

Commercially available preparations of this compound are supplied as a sterile, nonpyrogenic, clear, and colorless aqueous solution. pharmacylibrary.comnih.gov These solutions typically contain a preservative, such as 0.9% benzyl (B1604629) alcohol, and may have pH adjusters like sodium bicarbonate and hydrochloric acid. nih.gov To ensure stability, the product should be refrigerated upon receipt at a temperature of 2°C to 8°C. nih.govradiopharmaceuticals.info The expiration date is typically set at 30 days after the calibration date. radiopharmaceuticals.info

The following table outlines the typical storage and stability parameters for this compound:

| Parameter | Specification |

|---|---|

| Storage Temperature | 2°C to 8°C (Refrigerated) |

| Appearance | Clear, colorless solution |

| Preservative | Typically 0.9% benzyl alcohol |

| Expiration | 30 days after calibration |

Compound Names

| Compound Name |

|---|

| This compound |

| Iothalamic acid |

| Iodine-125 |

| Xenon-124 |

| Xenon-125 |

| Sodium iodide |

| 2-butanol |

| Acetic acid |

| n-butanol |

| Benzyl alcohol |

| Sodium bicarbonate |

| Hydrochloric acid |

Application of Iothalamate Sodium I 125 in Non Human Research Models

Utilization in Animal Models for Renal Physiology Studies

The study of renal physiology in animal models is fundamental to understanding kidney function and the pathophysiology of renal diseases. Iothalamate Sodium I 125 has been employed in several species to explore various aspects of kidney function.

Canine Research Models

In canine models, this compound is a well-established marker for determining GFR. nih.gov Studies have utilized its clearance to investigate renal hemodynamics and the intrarenal distribution of glomerular filtrate. nih.govresearchgate.net For instance, research on the effects of saline infusions on kidney function in dogs has used the clearance of this compound to measure changes in GFR, providing insights into how the kidney handles volume expansion. nih.gov Furthermore, investigations into the role of vasoactive substances like prostaglandins (B1171923) in regulating renal blood flow and filtration have employed this radiotracer to assess GFR in dogs under various physiological and stress conditions. researchgate.net

Rat Research Models

Rat models are widely used in the study of kidney disease, and this compound is a common tool for assessing renal function in these animals. nih.gov It has been used in micropuncture studies to investigate glomerulotubular balance and the dynamics of sodium reabsorption in the proximal tubule. nih.gov Research has also focused on the precise renal handling of the tracer. Some studies have indicated that, in rats, a small degree of tubular secretion of iothalamate may occur via an organic anion transport mechanism, which could be inhibited by agents like probenecid (B1678239). nih.gov This finding is critical for the precise interpretation of GFR measurements in this species. Despite this, its ease of use and affordability compared to the gold standard, inulin (B196767), make it a valuable tool in rat-based renal research. nih.gov

Rabbit Research Models

The application of this compound extends to rabbit research models. In vitro studies using renal cortical slices from rabbits have demonstrated the handling of iothalamate by kidney tissue. nih.gov These experiments have shown that the uptake of iothalamate is an active process, as evidenced by its reduction at lower temperatures and by the presence of organic anion transport inhibitors. nih.gov This foundational research helps to characterize the interaction of the tracer with renal tissue, supporting its use in in vivo GFR measurements in rabbits and other species.

Measurement of Glomerular Filtration Rate in Specific Animal Models

The primary application of this compound across all non-human research models is the measurement of GFR. openmedscience.comnih.gov The clearance of this exogenous marker is considered a reliable method for evaluating the degree of renal dysfunction and the progression of kidney disease in animal studies. nih.gov

The methodology for GFR measurement using this compound is valued for being more straightforward and affordable than the traditional inulin clearance method, although it may be considered less accurate in some contexts. nih.gov The process involves administering the tracer, often through a single injection, and then measuring its concentration in blood and urine samples collected over a specific period. openmedscience.comspringernature.com The GFR is then calculated based on the rate at which the kidneys clear the radiotracer from the plasma. unm.edu

Comparative studies in various animal species have been conducted to validate the accuracy of this compound against other GFR markers. Research has shown that while its clearance is very close to that of inulin, minor discrepancies can arise due to a small amount of tubular secretion. pharmacylibrary.comnih.gov For example, one study found that the renal clearance of iothalamate was higher than that of inulin in chickens, a difference that was eliminated by an organic anion transport inhibitor. nih.gov

Below is a data table summarizing findings from a study comparing the renal handling of Iothalamate I 125 (IOT) with other GFR markers, Chromium-51 EDTA (EDTA) and Tritiated Inulin (CI), in chickens.

| Marker | Baseline Renal Clearance | Renal Clearance with Novobiocin (Transport Inhibitor) |

| Iothalamate I 125 (IOT) | ~2x that of EDTA and CI | Similar to EDTA and CI |

| Chromium-51 EDTA (EDTA) | Similar to CI | Unchanged |

| Tritiated Inulin (CI) | Similar to EDTA | Unchanged |

This table illustrates that under baseline conditions, Iothalamate I 125 clearance was significantly higher than that of other markers, suggesting tubular secretion. This difference was abolished by an organic anion transport inhibitor, Novobiocin, confirming the secretion mechanism. nih.gov

Pharmacokinetic Studies of this compound in Animal Models

Pharmacokinetic studies in animal models focus on the absorption, distribution, metabolism, and excretion of this compound. Following intravenous administration, the compound distributes throughout the extracellular fluid. patsnap.com Its primary route of elimination is through the kidneys via glomerular filtration. nih.govpatsnap.com

The following table summarizes key pharmacokinetic characteristics of this compound observed in animal models.

| Pharmacokinetic Parameter | Observation in Animal Models |

| Distribution | Rapidly distributes throughout the extracellular fluid. patsnap.com |

| Primary Elimination Route | Renal, via glomerular filtration. nih.govpatsnap.com |

| Secondary Elimination Route | Minor active tubular secretion via organic anion transporters. nih.gov |

| Metabolism | Not significantly metabolized. |

| Excretion Inhibition | Renal tubular secretion can be inhibited by drugs like probenecid and novobiocin. nih.gov |

Challenges and Future Directions in Iothalamate Sodium I 125 Research

Methodological Limitations in Glomerular Filtration Rate Estimation using Iothalamate Sodium I 125

The accuracy of GFR estimation using this compound is influenced by several methodological factors. While considered a reliable marker, certain inherent aspects of the techniques employed can introduce variability and potential inaccuracies in the results. nih.govresearchgate.net

Requirements for Frequent Sampling and Prolonged External Counting

A significant challenge in using this compound for GFR determination is the necessity for frequent blood sampling or extended periods of external counting to generate a reliable plasma disappearance curve. ujms.netnih.gov This curve, which plots the decreasing concentration of the tracer in the plasma over time, is fundamental to calculating the clearance rate. nih.gov To accurately capture the two main phases of the curve—the initial rapid distribution phase and the subsequent slower elimination phase—multiple data points are essential. nih.gov

This requirement for intensive sampling can be burdensome for both the patient and the clinical staff, making the procedure less practical for routine clinical use, especially when compared to less invasive methods. ujms.netnih.gov The logistical demands of collecting multiple samples at precise intervals can also introduce potential for errors.

Absorption Kinetics and Equilibration Phase Considerations in Single-Injection Techniques

The single-injection technique, while more convenient than continuous infusion, presents its own set of challenges related to absorption kinetics and the equilibration phase. stonybrookmedicine.edu Following a single intravenous injection, the tracer must distribute throughout the extracellular fluid, a process that is not instantaneous. patsnap.comprobiologists.com An adequate amount of time must be allowed for the tracer to reach a state of equilibrium between the vascular and extravascular compartments. stonybrookmedicine.eduprobiologists.com

In certain patient populations, such as children or individuals with severely reduced GFR, the time required to achieve an accurate plasma disappearance curve can be significantly longer, sometimes necessitating sampling for up to 24 hours post-injection. stonybrookmedicine.edu Failure to account for this equilibration period can lead to an overestimation of GFR. Furthermore, some studies have suggested that iothalamate may undergo a small degree of tubular secretion, which could lead to a slight overestimation of the true GFR. researchgate.netnih.gov

Development of Streamlined Research Protocols for this compound Application

In response to the methodological challenges, there is a concerted effort to develop more streamlined and efficient research protocols for the application of this compound. The goal is to simplify the procedure without compromising the accuracy of the GFR measurement.

One area of focus is the optimization of sampling schedules. Research is ongoing to determine the minimum number of samples and the most critical time points for collection to still achieve a reliable GFR estimate. researchgate.net For instance, methods have been developed that utilize a smaller number of blood samples taken at later time points to calculate clearance. physiology.org

Additionally, alternative administration routes, such as subcutaneous injection, have been explored to provide a slower release of the marker and potentially more stable plasma concentrations, which could simplify the clearance calculation. abdominalkey.com The development of standardized, evidence-based protocols is crucial to reduce inter-study variability and enhance the scientific reliability of GFR measurements using this compound. nih.gov

Integration of this compound Data with Advanced Computational Models

The integration of this compound clearance data with advanced computational models represents a promising avenue for refining GFR estimation and gaining deeper insights into renal physiology. Pharmacokinetic models, particularly two-compartment models, have been shown to provide an adequate representation of the plasma disappearance curve of iothalamate. ujms.netnih.gov

These models conceptualize the body as a series of interconnected compartments and use mathematical equations to describe the movement and elimination of the tracer. probiologists.com By fitting the collected plasma concentration data to these models, it is possible to calculate clearance with a high degree of precision. patsnap.com Advanced computational approaches can also help to account for confounding factors and reduce the impact of sampling limitations.

Furthermore, these models can be used to simulate different physiological and pathological scenarios, providing a platform to explore the dynamics of renal function in a virtual environment. This can aid in understanding the progression of kidney disease and the effects of therapeutic interventions.

Exploration of Novel Research Applications Beyond Glomerular Filtration Rate Measurement

While the primary application of this compound is the measurement of GFR, researchers are exploring its potential in other areas of renal and physiological research. Its properties as a marker that is freely filtered by the glomerulus make it suitable for investigating various aspects of renal handling of substances. patsnap.com

For example, it can be used in studies comparing the clearance of other molecules to that of a substance that is only filtered, providing insights into tubular secretion or reabsorption of those molecules. There is also potential for its use in animal models to study the pathophysiology of kidney disease and to evaluate the efficacy of new therapeutic agents. nih.gov Its use in conjunction with other imaging modalities could provide a more comprehensive assessment of kidney structure and function. mdpi.com Additionally, this compound has been utilized in radioimmunoassays for the detection of hormones at very low concentrations and in the analysis of deep vein thrombosis. iipseries.org

Q & A

Basic Research Questions

Q. What methodological considerations are critical for ensuring accurate GFR measurement using Iothalamate sodium I 125?

- Answer : Key steps include intravenous administration, timed blood and urine sampling (e.g., 24-hour collection), and normalization of GFR values to body surface area (1.73 m²). Protein binding should be monitored, as Iothalamate’s low plasma protein affinity (<5%) minimizes variability compared to agents like cyanocobalamin Co 57, which exhibits ~22% binding . Ensure radiation safety protocols due to its 59.4-day half-life and low-energy gamma emissions (27–35 keV) .

Q. How does this compound compare to inulin as a gold standard for GFR measurement?

- Answer : Validation studies show Iothalamate’s renal clearance correlates closely with inulin (mean difference <2.5 mL/min/1.73 m²), making it a reliable surrogate. Its water solubility and negligible protein binding reduce experimental complexity, though inulin remains the historical benchmark . For large cohorts, Iothalamate’s cost-effectiveness and ease of use favor its adoption in clinical research .

Q. What protocols mitigate interference from iodine-containing compounds in studies using this compound?

- Answer : Schedule thyroid function tests (e.g., radioactive iodine uptake) after completing GFR measurements to avoid false results. Restrict dietary iodine and contrast media exposure for 4–6 weeks pre-study. Document patient history of iodine allergies to prevent adverse reactions .

Advanced Research Questions

Q. How can researchers optimize predictive equations (e.g., CKD-EPI, MDRD) using Iothalamate-derived GFR data?

- Answer : Employ linear regression on log-transformed GFR values, incorporating covariates like age, sex, race, and serum creatinine. The CKD-EPI equation reduces bias at higher GFR levels (median error: 2.5 vs. 5.5 mL/min/1.73 m²) compared to MDRD. Validate models against direct Iothalamate measurements in diverse populations to address underrepresentation of elderly or minority groups .

Q. What statistical methods address discrepancies when comparing this compound with other GFR markers (e.g., iohexol or Cr-EDTA)?

- Answer : Use Bland-Altman analysis to quantify agreement limits and Passing-Bablok regression to assess proportional bias. For longitudinal studies, mixed-effects models account for intra-individual variability. Calibration curves should adjust for differences in tubular secretion or extrarenal clearance between markers .

Q. How should researchers design studies to reconcile conflicting data on Iothalamate’s stability in biological samples?

- Answer : Conduct stability tests under varying storage conditions (e.g., temperature, pH) using liquid chromatography–mass spectrometry (LC-MS) to quantify degradation products. Report recovery rates in urine and plasma matrices, and predefine thresholds for acceptable sample integrity (e.g., <5% deviation from baseline) .

Q. What are the best practices for reporting this compound data in peer-reviewed journals?

- Answer : Follow CONSORT or STROBE guidelines for clinical studies. Include detailed methods for dose preparation, sample collection intervals, and radiation dosimetry. Use supplementary tables for raw clearance values and statistical code repositories (e.g., GitHub) to enhance reproducibility .

Methodological Pitfalls and Solutions

- Pitfall : Overlooking body surface area normalization, leading to inflated GFR estimates in pediatric or obese cohorts.

- Pitfall : Inadequate power for detecting GFR changes in early-stage renal disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.